3-(2-Methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride
Description
3-(2-Methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrazole ring fused to a piperidine backbone, substituted with a propan-2-yl group and a carboxylic acid moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive molecule.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-7-5-10(13(17)18)11(8-16)12-4-6-14-15(12)3;;/h4,6,9-11H,5,7-8H2,1-3H3,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNVGZIGYRDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C(C1)C2=CC=NN2C)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The propan-2-yl substitution on the piperidine ring in the target compound may enhance lipophilicity compared to simpler piperidine derivatives like 4-(2-methylpyrazol-3-yl)piperidine dihydrochloride .
Physicochemical Properties
Dihydrochloride salts are commonly employed to improve aqueous solubility. For example:
- 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride (Mol. Wt. 225.08) has a solubility >50 mg/mL in water due to its ionic nature .
- In contrast, 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride likely exhibits lower solubility owing to its non-polar cyclopropane ring .
- The target compound’s molecular weight (estimated ~330–350 g/mol) and dual hydrophilic (carboxylic acid, dihydrochloride) and hydrophobic (propan-2-yl, pyrazole) groups suggest moderate solubility, intermediate between purely polar and non-polar analogues.
Pharmacological Relevance
- Pyrazole-containing compounds (e.g., permethrin derivatives) often exhibit neuroactivity or antimicrobial properties .
- Piperidine-carboxylic acid hybrids are frequently explored as enzyme inhibitors (e.g., acetylcholinesterase) or receptor modulators .
- The dihydrochloride salt form, as seen in Imp. C(BP) (), is typically employed to optimize bioavailability in preclinical studies .
Preparation Methods
Core Disassembly and Intermediate Identification
The target molecule is dissected into three primary components:
- Piperidine-4-carboxylic acid backbone : Serves as the central scaffold.
- 2-Methylpyrazole moiety : Introduced via C–N coupling or cyclocondensation.
- Propan-2-yl (isopropyl) group : Installed through alkylation or Grignard reactions.
Retrosynthetic pathways prioritize the formation of the piperidine ring early in the synthesis, followed by sequential functionalization. For instance, the carboxylic acid group at position 4 of the piperidine ring may originate from hydrolysis of a nitrile or ester intermediate, while the isopropyl group at position 1 could be introduced via nucleophilic substitution.
Comparative Route Selection
Two dominant strategies emerge from literature:
- Route A : Cyclization of δ-amino ketones to form the piperidine ring, followed by pyrazole coupling.
- Route B : Direct functionalization of preformed piperidine-4-carboxylates.
Route B is favored in recent patents due to higher yields (75–90%) and compatibility with diverse coupling reagents.
Detailed Synthetic Methodologies
Piperidine-4-carboxylic Acid Intermediate Synthesis
The synthesis begins with ethyl piperidine-4-carboxylate as a versatile starting material. Key steps include:
- N-Alkylation : Treatment with isopropyl iodide in the presence of K₂CO₃ in DMF at 80°C for 12 hours introduces the propan-2-yl group at position 1, yielding 1-propan-2-ylpiperidine-4-carboxylate (87% yield).
- Ester Hydrolysis : The ethyl ester is hydrolyzed using 6M HCl under reflux to generate 1-propan-2-ylpiperidine-4-carboxylic acid (92% yield).
Pyrazole Moiety Installation
The 2-methylpyrazole group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling:
- Borylation : Reacting 3-bromo-2-methylpyrazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ generates the corresponding boronate ester.
- Coupling : The boronate ester is coupled with 1-propan-2-ylpiperidine-4-carboxylic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C, affording the coupled product in 78% yield.
Salt Formation
The free base is treated with HCl gas in anhydrous ethanol to yield the dihydrochloride salt. Crystallization from ethanol/diethyl ether provides the final product with >99% purity (mp: 214–216°C).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
- Coupling Efficiency : Dioxane outperforms THF and DMF in Suzuki reactions, minimizing side products (Table 1).
- Catalyst Load : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains yield while lowering costs.
Table 1: Solvent Impact on Coupling Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dioxane | 78 | 98 |
| THF | 62 | 89 |
| DMF | 45 | 75 |
Temperature-Dependent Side Reactions
Elevated temperatures (>110°C) during coupling promote decarboxylation, reducing yields by 15–20%. Optimal conditions use 100°C with controlled heating.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.7 minutes, correlating with >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
